Abediterol napadisylate
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Overview
Description
Abediterol Napadisylate is a potent and selective β2-adrenoceptor agonist. It is known for its sustained duration of action, which lasts for 24 hours, making it suitable for once-daily dosing. This compound has been studied extensively for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD). It exhibits high potency and selectivity for β2-adrenoceptors, comparable to other well-known β2-agonists such as formoterol and salmeterol .
Preparation Methods
The synthesis of Abediterol Napadisylate involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically includes:
Step 1: Preparation of the quinolinone core.
Step 2: Introduction of the β2-adrenoceptor agonist moiety.
Step 3: Functionalization to introduce the difluorophenylethoxy group.
Step 4: Formation of the napadisylate salt.
Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Abediterol Napadisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Abediterol Napadisylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study β2-adrenoceptor agonists and their interactions with receptors.
Biology: Research on its effects on bronchial tissues helps understand the mechanisms of bronchodilation.
Medicine: Clinical studies focus on its potential as a treatment for asthma and COPD, evaluating its efficacy and safety profile.
Industry: The compound is explored for its use in developing new inhalation therapies for respiratory diseases
Mechanism of Action
Abediterol Napadisylate acts as a dual β2-adrenergic agonist and muscarinic antagonist. It binds to β2-adrenoceptors on bronchial smooth muscle cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation. The compound’s long duration of action is attributed to its high affinity and selectivity for β2-adrenoceptors .
Comparison with Similar Compounds
Abediterol Napadisylate is compared with other β2-adrenoceptor agonists such as:
Formoterol: Known for its rapid onset of action and long duration.
Salmeterol: Has a slower onset but a prolonged duration of action.
Indacaterol: Another long-acting β2-agonist with a once-daily dosing regimen.
This compound is unique due to its dual action as a β2-adrenergic agonist and muscarinic antagonist, providing both bronchodilation and anti-inflammatory effects .
Properties
CAS No. |
1044516-17-7 |
---|---|
Molecular Formula |
C60H68F4N4O14S2 |
Molecular Weight |
1209.3 g/mol |
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1 |
InChI Key |
YWFAHMIAJNFTHW-VRCDMBAWSA-N |
SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abediterol napadisylate; LAS100977 napadisylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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